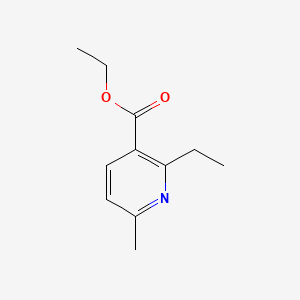

Ethyl 2-ethyl-6-methylnicotinate

Description

Ethyl 2-ethyl-6-methylnicotinate is a substituted nicotinic acid ester characterized by an ethyl group at position 2 and a methyl group at position 6 of the pyridine ring. For example, Ethyl 2-amino-4-ethyl-6-methylnicotinate (12c) shares similar substitution patterns, synthesized via microwave-assisted Bohlmann–Rahtz reactions using ethyl 3-amino-3-iminopropionate hydrochloride and 3-hexyn-2-one . This method yields a brown solid with a melting point of 141°C, molecular formula C₁₁H₁₇N₂O₂, and distinct spectral features (e.g., IR νmax at 1686 cm⁻¹ for carbonyl stretching and δH NMR signals at 2.30 ppm for the 6-methyl group) . Such synthetic routes and characterization protocols are foundational for understanding the target compound’s properties.

Properties

CAS No. |

181269-80-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.246 |

IUPAC Name |

ethyl 2-ethyl-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO2/c1-4-10-9(11(13)14-5-2)7-6-8(3)12-10/h6-7H,4-5H2,1-3H3 |

InChI Key |

JLXGPNCBWKHRCV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=N1)C)C(=O)OCC |

Synonyms |

2-ethyl-6-methyl-3-Pyridinecarboxylic acid ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Nicotinate Derivatives

Substituent Position and Electronic Effects

Nicotinate derivatives exhibit diverse physicochemical and biological behaviors depending on substituent positions and functional groups. Key comparisons include:

Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1)

- Substituents : Chloro (position 2), methoxy (position 6).

- Molecular Formula: C₉H₁₀ClNO₃.

- Key Properties : The electron-withdrawing chloro group enhances electrophilicity at position 2, while the methoxy group at position 6 increases steric hindrance. These features may reduce solubility in polar solvents compared to Ethyl 2-ethyl-6-methylnicotinate .

Methyl 2-chloro-6-ethoxynicotinate (CAS 888740-55-4)

- Substituents : Chloro (position 2), ethoxy (position 6).

- Molecular Formula: C₁₀H₁₂ClNO₃.

- This contrasts with the methyl group in this compound, which offers moderate hydrophobicity .

Methyl 6-chloronicotinate

Functional Group Impact on Bioactivity

Functional groups significantly influence biological interactions:

Ethyl 2-amino-4-ethyl-6-methylnicotinate (12c)

- Substituents: Amino (position 2), ethyl (position 4), methyl (position 6).

- Bioactivity: The amino group at position 2 enables hydrogen bonding with biological targets, a feature absent in this compound. This difference may reduce the latter’s affinity for enzymes or receptors compared to amino-substituted analogues .

Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (5)

- Substituents : Methyl (position 2), 6-methoxynaphthalene (position 6).

- Bioactivity : The bulky naphthalene moiety enhances π-π stacking interactions, making this compound a candidate for anticancer or anti-inflammatory applications. In contrast, this compound’s smaller substituents may limit such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.